Biotinylarginylchloromethane

Vue d'ensemble

Description

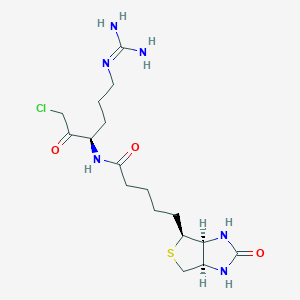

Biotinylarginylchloromethane is a synthetic compound that combines biotin, arginine, and chloromethane. It is known for its potential applications in biochemical research, particularly in the study of enzyme inhibition and protein interactions. The compound’s unique structure allows it to interact with specific molecular targets, making it a valuable tool in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of biotinylarginylchloromethane typically involves the following steps:

Biotinylation of Arginine: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester. This activated biotin is then reacted with arginine to form biotinylated arginine.

Chloromethylation: The biotinylated arginine is then treated with chloromethane in the presence of a base such as sodium hydroxide to introduce the chloromethyl group, resulting in the formation of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and consistency of the final product through rigorous quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions: Biotinylarginylchloromethane can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield biotinylarginine and hydrochloric acid.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, and other nucleophiles can react with the chloromethyl group.

Hydrolysis Agents: Acidic or basic solutions can facilitate hydrolysis.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Hydrolysis Products: Biotinylarginine and hydrochloric acid are the primary products of hydrolysis.

Applications De Recherche Scientifique

Scientific Research Applications

1. Enzyme Inhibition Studies

- BACM has been utilized to study the inhibition of enzymes that interact with arginine residues. It has shown effectiveness as an active-site-directed inactivator for serine proteinases such as chymotrypsin and trypsin. The second-order rate constants for these interactions indicate a strong binding affinity, making BACM a valuable tool in enzyme kinetics research .

2. Protein Interaction Studies

- The compound can be employed to investigate protein-protein interactions, especially those involving biotin-binding proteins. Its biotin moiety allows for specific labeling and detection of target proteins through techniques like Western blotting. This specificity is particularly advantageous in studying complex biological systems where multiple protein interactions occur .

3. Biochemical Assays

- BACM is applicable in various biochemical assays designed to study molecular interactions and enzyme activities. Its ability to irreversibly inhibit target enzymes enables researchers to quantify enzyme activity and assess the presence of specific proteins in complex mixtures .

Case Studies

Several studies have highlighted the effectiveness of BACM in various applications:

- Detection of Serine Proteinases : Research demonstrated that BACM can effectively label chymotrypsin and trypsin-like enzymes, allowing for their detection at low concentrations (down to 20 ng) using streptavidin/alkaline phosphatase labeling after gel electrophoresis .

- Tumor-Targeting Applications : Biotin-conjugates have been explored for targeting cancer cells due to the overexpression of biotin receptors on their surface. BACM's structure makes it a candidate for developing tumor-targeting ligands that could enhance the delivery of therapeutic agents specifically to cancer cells .

Mécanisme D'action

The mechanism of action of biotinylarginylchloromethane involves its interaction with specific molecular targets:

Molecular Targets: The compound primarily targets enzymes and proteins that interact with arginine residues or biotin.

Pathways Involved: By binding to these targets, this compound can inhibit enzyme activity or disrupt protein-protein interactions, providing valuable insights into biochemical pathways.

Comparaison Avec Des Composés Similaires

Biotinyllysylchloromethane: Similar to biotinylarginylchloromethane but with lysine instead of arginine.

Biotinylornithylchloromethane: Contains ornithine instead of arginine.

Uniqueness: this compound is unique due to its specific combination of biotin, arginine, and chloromethane, which allows it to interact with a distinct set of molecular targets. This makes it particularly useful in studies involving arginine-specific enzymes and biotin-binding proteins.

Activité Biologique

Biotinylarginylchloromethane (Bio-Arg-CH2Cl) is a biotinylated affinity label that has garnered attention for its biological activity, particularly in the context of serine proteinases such as chymotrypsin and trypsin. This article explores the synthesis, kinetic characterization, applications, and implications of this compound based on diverse research findings.

1. Synthesis and Characterization

This compound is synthesized as part of a class of biotinylated aminoacylchloromethanes. The synthesis involves coupling biotin with an arginine derivative to create a compound that retains the functional properties of both components. The chloromethane moiety serves as an active-site-directed inactivator for serine proteinases, which are critical enzymes in various biological processes.

Table 1: Kinetic Characterization of this compound

The apparent second-order rate constants indicate that Bio-Arg-CH2Cl is a potent inactivator of trypsin, significantly more effective than its phenylalanine counterpart (Bio-Phe-CH2Cl) .

The mechanism by which this compound inactivates serine proteinases involves covalent modification at the active site. This process is facilitated by the chloromethane group, which reacts with the active site serine residue of the enzyme, leading to irreversible inhibition. The bulky biotin moiety does not hinder this interaction, allowing for effective enzyme targeting.

3. Applications in Biochemical Research

This compound has been utilized for detecting and characterizing serine proteinases through methods such as SDS-PAGE and Western blotting. The compound can label inactivated proteins, which can then be visualized using streptavidin conjugates . This application is particularly useful for studying trypsin-like proteinases in biological samples.

Case Study: Detection of Plasma Trypsin-like Proteinases

In a notable study, Bio-Arg-CH2Cl was employed to detect plasmin and thrombin, two important plasma trypsin-like proteinases. The ability to label these proteins demonstrates the potential of this compound as a general tool for studying serine proteinases in various biological contexts .

4. Broader Implications

The use of this compound extends beyond basic research; it holds promise in therapeutic applications where modulation of serine proteinase activity is desired. For instance, targeting trypsin and related enzymes may provide insights into conditions such as thrombosis or cancer, where these enzymes play significant roles.

5. Conclusion

This compound represents a valuable tool in biochemical research due to its potent inhibitory effects on serine proteinases and its utility in detection methods. The ongoing exploration into its applications could lead to advancements in both basic science and clinical settings.

Propriétés

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(3R)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29ClN6O3S/c18-8-12(25)10(4-3-7-21-16(19)20)22-14(26)6-2-1-5-13-15-11(9-28-13)23-17(27)24-15/h10-11,13,15H,1-9H2,(H,22,26)(H4,19,20,21)(H2,23,24,27)/t10-,11+,13+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYCJPZSFRVCIE-MPXAEWJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NC(CCCN=C(N)N)C(=O)CCl)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N[C@H](CCCN=C(N)N)C(=O)CCl)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29ClN6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20931302 | |

| Record name | N-(6-Carbamimidamido-1-chloro-2-oxohexan-3-yl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142009-29-8 | |

| Record name | Biotinylarginylchloromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142009298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(6-Carbamimidamido-1-chloro-2-oxohexan-3-yl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.